molecular formula C10H11ClN2O3 B14728377 Anthranilic acid, N-[(chloroethyl)carbamoyl]- CAS No. 13908-44-6

Anthranilic acid, N-[(chloroethyl)carbamoyl]-

Cat. No.: B14728377
CAS No.: 13908-44-6
M. Wt: 242.66 g/mol
InChI Key: DOEFHRFLTIQIFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthranilic acid, N-[(chloroethyl)carbamoyl]- typically involves the reaction of anthranilic acid with chloroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Anthranilic acid, N-[(chloroethyl)carbamoyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of anthranilic acid, N-[(chloroethyl)carbamoyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular processes by modifying proteins or nucleic acids . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthranilic acid, N-[(chloroethyl)carbamoyl]- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroethyl carbamoyl group allows for unique substitution reactions and potential therapeutic applications .

Properties

CAS No.

13908-44-6

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

2-(2-chloroethylcarbamoylamino)benzoic acid

InChI

InChI=1S/C10H11ClN2O3/c11-5-6-12-10(16)13-8-4-2-1-3-7(8)9(14)15/h1-4H,5-6H2,(H,14,15)(H2,12,13,16)

InChI Key

DOEFHRFLTIQIFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)NCCCl

Origin of Product

United States

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